1-Benzyl-3,3,5,5-tetramethylpiperidine
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Overview
Description
1-Benzyl-3,3,5,5-tetramethylpiperidine is a piperidine derivative characterized by its unique structure, which includes a benzyl group attached to a piperidine ring substituted with four methyl groups. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3,5,5-tetramethylpiperidine can be synthesized through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves scalable continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3,5,5-tetramethylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3,3,5,5-tetramethylpiperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3,5,5-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- 1,2,5-Trimethylpiperidine
- 2,2,6,6-Tetramethylpiperidine
- Tropylamines
Comparison: 1-Benzyl-3,3,5,5-tetramethylpiperidine is unique due to its specific substitution pattern and the presence of a benzyl group. This structural uniqueness imparts distinct chemical and biological properties compared to other piperidine derivatives. For instance, 2,2,6,6-tetramethylpiperidine lacks the benzyl group, which may result in different reactivity and biological activity .
Properties
IUPAC Name |
1-benzyl-3,3,5,5-tetramethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-15(2)11-16(3,4)13-17(12-15)10-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVVADGYHOQUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)CC2=CC=CC=C2)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566419 |
Source
|
Record name | 1-Benzyl-3,3,5,5-tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141366-87-2 |
Source
|
Record name | 1-Benzyl-3,3,5,5-tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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